molecular formula C23H30N2O6S B4827263 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B4827263
M. Wt: 462.6 g/mol
InChI Key: XTDDUBNHPZAVPE-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group, a methylphenoxy group, and a dimethoxyphenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexylsulfamoyl group: This can be achieved by reacting cyclohexylamine with a suitable sulfonyl chloride under basic conditions.

    Attachment of the methylphenoxy group: This step involves the reaction of 2-methylphenol with an appropriate halogenated acetamide derivative.

    Coupling of the dimethoxyphenylacetamide group: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-temperature synthesis, solvent optimization, and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for certain diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-16-13-19(32(27,28)25-17-7-5-4-6-8-17)10-12-21(16)31-15-23(26)24-20-14-18(29-2)9-11-22(20)30-3/h9-14,17,25H,4-8,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDDUBNHPZAVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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